3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound used as a platform for functional diversity.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
Uniqueness
3-{2-Oxa-5-azabicyclo[22
Properties
IUPAC Name |
3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNMWSTVDNTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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